molecular formula C9H10O4 B1360069 Methyl 3-methoxysalicylate CAS No. 6342-70-7

Methyl 3-methoxysalicylate

Cat. No.: B1360069
CAS No.: 6342-70-7
M. Wt: 182.17 g/mol
InChI Key: BWRCJLJJIXYLNV-UHFFFAOYSA-N
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Description

Methyl 3-methoxysalicylate (CAS 6342-70-7) is a high-purity organic compound supplied as a white to off-white crystalline powder . It serves as a versatile chemical intermediate and valuable building block in advanced scientific research. In materials science, this compound and its derivatives, such as iodine-substituted versions, are crucial ligands for synthesizing luminescent tetranuclear zinc(II) clusters. These clusters exhibit dual fluorescence and phosphorescence emissions, making them promising for applications in organic light-emitting devices and molecular probes . The compound's structure, featuring reactive functional groups, allows it to act as a precursor for more complex molecules. It is a key intermediate in the synthesis of specialized chemical architectures and is also used in the preparation of phosphatidylinositol 3-kinase inhibitor analogs for research purposes . Specifications & Handling: • CAS Number: 6342-70-7 • Molecular Formula: C~9~H~10~O~4~ • Molecular Weight: 182.18 g/mol • Purity: >98.0% (GC) • Melting Point: 65-70 °C • Storage: Recommended in a cool and dark place • Hazard Statements: H315 - Causes skin irritation; H319 - Causes serious eye irritation . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or consumer use.

Properties

IUPAC Name

methyl 2-hydroxy-3-methoxybenzoate
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InChI

InChI=1S/C9H10O4/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRCJLJJIXYLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30212836
Record name Methyl 3-methoxysalicylate
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Molecular Weight

182.17 g/mol
Source PubChem
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CAS No.

6342-70-7
Record name Methyl 2-hydroxy-3-methoxybenzoate
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Record name Methyl 3-methoxysalicylate
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Preparation Methods

Esterification of 3-Methoxysalicylic Acid

The most classical and widely used method to prepare this compound is the esterification of 3-methoxysalicylic acid with methanol under acidic conditions. This method is straightforward and involves the following steps:

  • Raw Materials: 3-methoxysalicylic acid and methanol
  • Catalysts: Typically strong acids such as sulfuric acid or p-toluenesulfonic acid
  • Reaction Conditions: Refluxing the mixture under anhydrous conditions for several hours (usually 6-24 hours)
  • Work-up: Removal of excess methanol by distillation, neutralization of acid catalyst, and purification by recrystallization or chromatography

This approach is effective for producing this compound with high purity and good yield. The reaction proceeds via nucleophilic attack of methanol on the carboxylic acid group, forming the methyl ester and water as a byproduct.

One-Pot Catalytic Synthesis via Methyl 3-Methoxy-3-R-oxypropionate Intermediates

A more industrially applicable and innovative method involves a one-pot synthesis starting from methyl 3-methoxy-3-R-oxypropionate and methanol, catalyzed by acid catalysts such as potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid.

  • Raw Materials:
    • Methyl 3-methoxy-3-R-oxypropionate (where R = propyl or butyl)
    • Methanol (5 to 18 equivalents relative to methyl 3-methoxy-3-R-oxypropionate)
  • Catalysts:
    • Potassium hydrogen sulfate
    • Sodium bisulfate
    • p-Toluenesulfonic acid
  • Reaction Conditions:
    • Temperature: 40 °C to reflux temperature of reaction solution
    • Reaction time: 10 to 24 hours
    • Post-reaction: Vacuum distillation to remove solvents, followed by thermal cracking under nitrogen at 120-180 °C for 5 hours
  • Yields and Purity:
    • Purity typically 95-97% by gas chromatography
    • Yields range from 68% to 78.6% depending on conditions and catalyst used
  • Advantages:
    • One-pot process reduces steps and complexity
    • Raw materials like vinyl R ethers are more stable and easier to handle than ethyl vinyl ether (which has low boiling point and high volatility)
    • Suitable for industrial scale production due to operational simplicity and better storage properties of intermediates

Table 1: Typical Reaction Parameters and Outcomes for One-Pot Synthesis

Embodiment Catalyst Temp (°C) Reaction Time (h) Methyl Alcohol (g) Yield (%) Purity (%)
1 Potassium hydrogen sulfate Reflux (~65) 24 190 75.3 96
2 Potassium hydrogen sulfate 40 15 190 68.0 95
3 Sodium pyrosulfate 55 10 570 76.1 97
4 Sodium pyrosulfate Reflux (~65) 24 380 78.6 97
5 p-Toluenesulfonic acid Reflux (~65) 15 570 77.0 96
6 p-Toluenesulfonic acid Reflux (~65) 24 190 74.4 97

Alternative Synthetic Routes and Notes

  • From 3-Isopropylcatechol and Other Precursors: Some syntheses use substituted catechols or allyl derivatives followed by methylation and esterification steps. However, these are more complex and less direct than esterification or the one-pot method.

  • Purification: The product is typically purified by vacuum distillation or recrystallization. Gas chromatography is used to confirm purity.

  • Safety and Handling: this compound is generally handled as a crystalline solid with moderate hazard codes (Xi, risk statements 36/37/38) indicating irritant properties.

Summary and Industrial Relevance

The preparation of this compound is efficiently achieved via:

  • Classical acid-catalyzed esterification of 3-methoxysalicylic acid with methanol
  • Advanced one-pot catalytic synthesis from methyl 3-methoxy-3-R-oxypropionate intermediates and methanol under acid catalysis, offering advantages in industrial scalability and raw material handling

The one-pot method, with controlled catalyst loading (1-6% by mass), reaction temperature (40 °C to reflux), and reaction time (10-24 hours), followed by thermal cracking under nitrogen, yields high-purity this compound suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxysalicylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different hydroxy derivatives.

    Substitution: The methoxy and ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Methyl 3-methoxysalicylate, also known as methyl 2-hydroxy-3-methoxybenzoate, is a chemical compound with a variety of applications in scientific research . It has a molecular formula of C9H10O4C_9H_{10}O_4 and a molecular weight of 182.17 .

Physical Properties

  • Melting Point: 65-68 °C
  • Appearance: Colorless crystals

Safety Information

  • Signal Word: Warning
  • Hazard Codes: H315, H319, H335
    • H315: Causes skin irritation .
    • H319: Causes serious eye irritation .
    • H335: May cause respiratory irritation .
  • Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray .
    • P264: Wash skin thoroughly after handling .
    • P271: Use only outdoors or in a well-ventilated area .
    • P280: Wear protective gloves/protective clothing/eye protection/face protection .
    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water .
    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Applications in Scientific Research

This compound is used in a variety of scientific applications, including:

As a Ligand in Catalysis

This compound is used as a ligand in the formation of lanthanide-oxo clusters (LOCs) . These clusters have applications in various catalytic reactions, such as the cycloaddition of CO2CO_2 and epoxides .

Case Study: Catalytic Cycloaddition of CO2CO_2 and Epoxides
Lanthanide-oxo clusters (LOCs) with methyl-3-methoxysalicylate ligands have been shown to catalyze the cycloaddition of carbon dioxide (CO2CO_2) and epoxides . The reaction mechanism involves the activation of both the epoxide and CO2CO_2 . The hard Lewis acidity and oxophilicity of Ln3+Ln^{3+} ions are particularly effective for activating epoxides through strong Ln-O coordination . For example, cluster complexes such as Ln2Zn2(μ3OH)2(L1)4(NO3)4Ln_2Zn_2(μ_3-OH)_2(L^1)_4(NO_3)_4 (where L1L^1 = Methyl-3-methoxysalicylate, Ln = Eu, Tb, Er, Yb, Nd) and Ln2Zn4(μ3OH)2(L1)4(OAc)6(NO3)2Ln_2Zn_4(μ_3-OH)_2(L^1)_4(OAc)_6(NO_3)_2 (Ln = Tb, Nd) have been studied for their applications in CO2CO_2 and epoxide cycloaddition . These cluster complexes catalyze the reaction heterogeneously, with Tb2Zn2Tb_2Zn_2 being the most effective, achieving a turnover number (TON) of 9260 and a turnover frequency (TOF) of 661 h1h^{-1} .

Synthesis of Para-Eugenol

This compound can be used as a precursor in the synthesis of para-eugenol, a biomass-based alkene . One process involves the hydrolysis of methyl 5-allyl-3-methoxysalicylate to form 5-allyl-3-methoxysalicylic acid, which is then converted to para-eugenol .

Component in Zinc Clusters

This compound can serve as a component in luminescent tetranuclear Zinc(II) clusters exhibiting dual emissions, including fluorescence and phosphorescence .

Nickel-Catalyzed Carbon-Oxygen Bond Activation

Mechanism of Action

The mechanism of action of methyl 3-methoxysalicylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of enzymes involved in inflammatory processes, such as cyclooxygenase. This inhibition reduces the production of pro-inflammatory mediators, leading to its anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Key Physical Properties:

  • Melting Point : 65–68°C
  • Boiling Point : 256.1°C at 760 mmHg
  • Density : 1.216 g/cm³
  • Refractive Index : 1.534
  • Safety Profile : Classified as an irritant (Xi; R36/37/38) with recommended safety measures (S26, S36) .

Comparison with Similar Compounds

Methyl 3-methoxysalicylate belongs to a broader family of methoxy-substituted salicylates and related benzoic acid derivatives. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Isomers and Positional Analogs

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound -OH (C2), -OCH₃ (C3), -COOCH₃ (C1) C₉H₁₀O₄ 182.17 Local anesthetic precursor; Cu(II) complexes
Methyl salicylate -OH (C2), -COOCH₃ (C1) C₈H₈O₃ 152.15 Analgesic; gas standard for VOC analysis
3-Methylsalicylic acid -OH (C2), -CH₃ (C3), -COOH (C1) C₈H₈O₃ 152.15 Dye manufacturing; toxicity akin to salicylic acid
5-Methoxysalicylate -OH (C2), -OCH₃ (C5), -COO⁻ (C1) C₈H₇O₄⁻ 167.14 Forms copper complexes; enzymatic substrates
Isovanillate -OH (C3), -OCH₃ (C4), -COOH (C1) C₈H₈O₄ 168.15 Resists degradation by VanAB enzymes

Substituent Effects on Reactivity and Bioactivity

  • Methoxy vs. Methyl Groups : Unlike 3-methylsalicylic acid, the methoxy group in this compound enhances steric hindrance and electronic effects, altering its coordination behavior in metal complexes .
  • Ester vs. Acid Forms : The esterification of 3-methoxysalicylic acid (CAS 5043-81-2) improves volatility and solubility in organic solvents, making this compound more suitable for synthetic applications .

Biodegradability and Enzymatic Interactions

  • This resistance contrasts with 3-methoxyphenylacetate, which undergoes O-demethylation in certain bacterial systems .

Industrial and Pharmaceutical Relevance

  • This compound is used in niche applications, such as synthesizing azasetron intermediates , whereas methyl salicylate has widespread use in topical analgesics .
  • 3-Methoxysalicylic acid (precursor to this compound) is implicated in tetracycline biosynthesis, highlighting its biochemical significance .

Key Research Findings

  • Coordination Chemistry : this compound forms distorted octahedral Cu(II) complexes, differing from 5-methoxysalicylate derivatives due to steric effects of the C3 methoxy group .
  • Enzymatic Resistance : Its recalcitrance to VanAB-mediated degradation suggests evolutionary divergence in bacterial substrate recognition .

Biological Activity

Methyl 3-methoxysalicylate (CAS Number: 6342-70-7) is an aromatic compound derived from salicylic acid, characterized by its methoxy group and methyl ester functional group. This compound is notable for its potential biological activities, including anti-inflammatory, antimicrobial, and antifungal properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the chemical formula C9H10O4C_9H_{10}O_4. Its structure includes a methoxy group (-OCH₃) and a methyl ester functional group, contributing to its unique properties. The compound appears as a white to pale yellow solid or liquid with a characteristic sweet scent, making it valuable in fragrance and flavor applications.

The biological activity of this compound is primarily attributed to its structural similarity to salicylic acid, suggesting potential anti-inflammatory and analgesic effects. While specific mechanisms are still under investigation, the compound may inhibit enzymes involved in inflammatory pathways, similar to other salicylates.

Anti-Inflammatory Properties

This compound exhibits notable anti-inflammatory activities. Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound:

  • Antibacterial Activity : A study published in Letters in Applied Microbiology demonstrated that this compound exhibited moderate antibacterial activity against various bacterial strains isolated from clinical settings.
  • Antifungal Activity : Research published in Natural Product Communications evaluated the antifungal activity of this compound against several fungal strains, reporting weak to moderate antifungal effects.

Data Table: Summary of Biological Activities

Activity Effect Source
Anti-inflammatoryInhibition of COX enzymesResearch studies on salicylates
AntibacterialModerate activity against bacteriaLetters in Applied Microbiology
AntifungalWeak to moderate activityNatural Product Communications

Case Studies

  • Antimicrobial Efficacy :
    • In a study involving various plant extracts, this compound was isolated from Lippia scaberrima and tested for its antibacterial properties. The results indicated that it effectively inhibited the growth of certain pathogenic bacteria while exhibiting lower efficacy against others.
  • Comparative Analysis :
    • A comparative study assessed the antimicrobial effects of several salicylates, including this compound. It was found that while some salicylates showed strong antibacterial effects, this compound's activity was more moderate but still significant within specific contexts.

Applications in Pharmacology

Given its biological activities, this compound is being investigated for potential applications in pharmacology:

  • Pain Relief : Due to its anti-inflammatory properties, it may serve as a candidate for developing new analgesics.
  • Topical Formulations : Its antimicrobial properties suggest potential use in topical creams aimed at treating skin infections.

Q & A

Q. How should researchers address discrepancies in spectral data for this compound across publications?

  • Reference Standards : Always compare data with certified reference materials (CRMs).
  • Instrument Calibration : Validate NMR and MS instruments using internal standards (e.g., TMS for NMR, sodium formate for MS).
  • Metadata Reporting : Document solvent, temperature, and concentration in spectral acquisitions to enable cross-study comparisons .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-methoxysalicylate
Reactant of Route 2
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Methyl 3-methoxysalicylate

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